(Chloromethyl)triethoxysilane CAS number and properties
(Chloromethyl)triethoxysilane CAS number and properties
An In-depth Technical Guide to (Chloromethyl)triethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (Chloromethyl)triethoxysilane, a versatile organosilicon compound. It details its chemical and physical properties, outlines key experimental protocols for its application, and illustrates its mechanism of action as a coupling agent.
Core Properties of (Chloromethyl)triethoxysilane
(Chloromethyl)triethoxysilane, identified by the CAS Number 15267-95-5 , is a bifunctional molecule featuring a reactive chloromethyl group and hydrolyzable ethoxy groups.[1][2][3][4] This dual functionality makes it a valuable intermediate in the synthesis of more complex molecules and a key component in advanced materials.[3][5]
Quantitative Data Summary
The physical and chemical properties of (Chloromethyl)triethoxysilane are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 15267-95-5 |
| Molecular Formula | C₇H₁₇ClO₃Si |
| Molecular Weight | 212.75 g/mol [1][2] |
| Appearance | Colorless to slightly pale-yellow liquid[3][5] |
| Boiling Point | 173-176 °C[1][5][6][7] |
| Density | 1.022 g/mL at 25 °C[1][5][6][7] |
| Refractive Index (n20/D) | 1.41[1][5][6][7] |
| Flash Point | 47 °C (116.6 °F) - closed cup[1][6] |
| Purity | Typically >95-97%[1][8] |
| Linear Formula | (C₂H₅O)₃SiCH₂Cl[1] |
Applications and Reactivity
(Chloromethyl)triethoxysilane is primarily utilized as a versatile chemical intermediate and coupling agent.[3][5] Its key applications include:
-
Coupling Agent: It acts as a molecular bridge to enhance adhesion between organic polymers and inorganic substrates like glass, metals, and silica (B1680970).[3][9] This improves the mechanical strength and durability of composite materials.[9]
-
Polymer Synthesis: It serves as a starting material for the synthesis of silicone polymers and polyfunctional carbosilanes.[5]
-
Surface Modification: It is used to alter the surface properties of materials, imparting hydrophobicity or providing a reactive site for further functionalization.
-
Adhesives and Sealants: It is incorporated into formulations to act as a binder and improve adhesion.[5]
The reactivity is governed by its two functional domains:
-
Triethoxysilyl Group: The Si-(OC₂H₅)₃ group undergoes hydrolysis in the presence of water to form reactive silanol (B1196071) groups (Si-OH). These silanols can condense with hydroxyl groups on inorganic surfaces to form stable siloxane (Si-O-Substrate) bonds or with each other to form a polysiloxane network.[3]
-
Chloromethyl Group: The -CH₂Cl group is an electrophilic site that readily undergoes nucleophilic substitution reactions, allowing for the attachment of a wide range of organic functionalities.[3]
Experimental Protocols
The following are generalized protocols that illustrate common applications of (Chloromethyl)triethoxysilane. Researchers should adapt these procedures based on their specific substrates and target molecules, and always perform reactions under appropriate safety precautions in a fume hood.
Protocol 1: Surface Modification of a Siliceous Substrate (e.g., Glass, Silica)
This protocol describes a general procedure for covalently bonding (Chloromethyl)triethoxysilane to a hydroxyl-terminated surface.
Materials:
-
Substrate (e.g., glass slides, silica nanoparticles)
-
(Chloromethyl)triethoxysilane
-
Anhydrous toluene (B28343) or other suitable anhydrous solvent
-
Deionized water
-
Nitrogen or Argon gas
-
Oven
Methodology:
-
Substrate Cleaning and Activation:
-
Thoroughly clean the substrate by sonicating in a sequence of deionized water and ethanol to remove organic contaminants.
-
Dry the substrate in an oven at 110-120 °C for at least 1 hour to remove adsorbed water.
-
To generate surface hydroxyl (-OH) groups, treat the substrate with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide; EXTREME CAUTION IS ADVISED ) or an oxygen plasma cleaner. Rinse extensively with deionized water and dry again under a stream of nitrogen and in an oven.
-
-
Silanization Reaction:
-
In a reaction vessel under an inert atmosphere (nitrogen or argon), add the cleaned, dry substrate.
-
Add anhydrous toluene to cover the substrate.
-
Introduce (Chloromethyl)triethoxysilane to the solvent to achieve a final concentration of 1-2% (v/v).
-
Stir the mixture at room temperature overnight. For some applications, gentle heating (e.g., 60-80 °C) can accelerate the reaction.
-
-
Post-Reaction Workup:
-
After the reaction period, decant the silane (B1218182) solution.
-
Rinse the functionalized substrate thoroughly with fresh toluene to remove any unbound silane. Sonication for 5-10 minutes during the rinse can be effective.
-
Perform a final rinse with ethanol or isopropanol.
-
Dry the substrate under a stream of nitrogen.
-
Cure the silane layer by baking the substrate in an oven at 110 °C for 1 hour to promote covalent bond formation and remove residual solvent. The surface is now functionalized with chloromethyl groups ready for subsequent reactions.
-
Protocol 2: Conceptual Synthesis of a Grignard Reagent
The chloromethyl group can be converted into a Grignard reagent, which can then be used in various carbon-carbon bond-forming reactions. This protocol is conceptual and adapted from procedures for similar chloromethyl silanes.
Materials:
-
(Chloromethyl)triethoxysilane
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as an initiator)
-
Flame-dried, three-necked round-bottom flask with a reflux condenser, dropping funnel, and nitrogen/argon inlet.
Methodology:
-
Apparatus Setup:
-
Assemble the flame-dried glassware under a positive pressure of inert gas.
-
Place magnesium turnings (approx. 1.2 equivalents) and a small crystal of iodine in the flask.
-
-
Initiation of Grignard Formation:
-
Add a small amount of anhydrous THF or diethyl ether to cover the magnesium.
-
Prepare a solution of (Chloromethyl)triethoxysilane (1.0 equivalent) in anhydrous THF or diethyl ether in the dropping funnel.
-
Add a small portion of the silane solution to the magnesium suspension. Initiation is indicated by the fading of the iodine color and gentle refluxing. Gentle warming may be required.
-
-
Grignard Reagent Formation:
-
Once the reaction has initiated, add the remaining (Chloromethyl)triethoxysilane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent, (Triethoxysilyl)methylmagnesium chloride. The resulting solution is ready for use in subsequent reactions (e.g., with aldehydes, ketones, or other electrophiles).
-
Visualized Mechanisms and Workflows
The following diagrams illustrate key logical relationships and reaction pathways involving (Chloromethyl)triethoxysilane.
Caption: Mechanism of action for (Chloromethyl)triethoxysilane as a coupling agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Chemical Surface Modification Protocol on SiO2 Transducers Applied to MMP9 Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. CHLOROMETHYLTRIETHOXYSILANE | [gelest.com]
